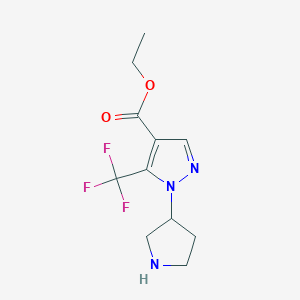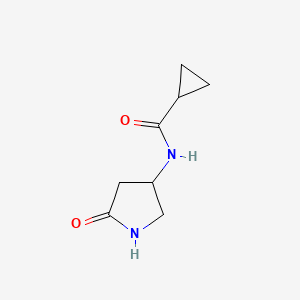![molecular formula C31H32N2O4S B2853858 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 397288-41-4](/img/structure/B2853858.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C31H32N2O4S and its molecular weight is 528.67. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Applications
Sulfonamide derivatives, which share structural similarities with the compound , have been investigated for their antimalarial activities. For instance, certain sulfonamides exhibited significant in vitro antimalarial activity, characterized by low IC50 values and favorable ADMET properties. These compounds, including those with quinoxaline moieties attached to the sulfonamide ring system, have shown excellent selectivity and potency against malaria parasites. Moreover, theoretical calculations and molecular docking studies have supported their potential as antimalarial and antiviral agents, particularly against COVID-19, by demonstrating small energy affinity against key viral proteins (Fahim & Ismael, 2021).
Polymer Science and Material Chemistry
In polymer science, aromatic polyamides, polyimides, and polyureas containing specific functional groups have been synthesized to explore their solubility, thermal stability, and crystallinity. These polymers, designed with long alkyl side chains and heterocyclic rings such as 1,3,5-triazine, demonstrate significant stability and unique physical properties, making them suitable for advanced material applications (Lin et al., 1990).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the design and synthesis of compounds incorporating benzamide and sulfonamide functionalities have led to the discovery of new anticancer agents. These compounds, evaluated against various cancer cell lines, have shown moderate to excellent anticancer activities. The structure-activity relationships established through these studies contribute to the understanding of how such complex molecules can be optimized for better therapeutic outcomes (Ravinaik et al., 2021).
Enzyme Inhibition
Sulfonamide-derived compounds, including those with triazene moieties, have demonstrated powerful inhibitory properties against carbonic anhydrase I and II, enzymes involved in various physiological processes. These findings highlight the potential therapeutic applications of such compounds in treating conditions where the regulation of these enzymes is beneficial (Bilginer et al., 2019).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(1,3,3-trimethyl-6-bicyclo[3.2.1]octanyl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4S/c1-30(2)16-22-17-31(3,19-30)18-27(22)38(35,36)24-14-10-20(11-15-24)28(34)32-23-12-8-21(9-13-23)29-33-25-6-4-5-7-26(25)37-29/h4-15,22,27H,16-19H2,1-3H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQBRYJSYHTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CC2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

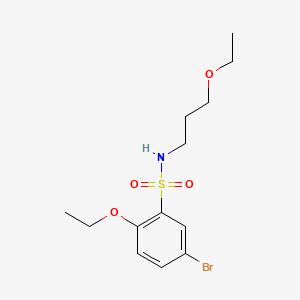
![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)
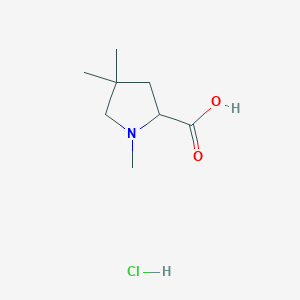


![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)
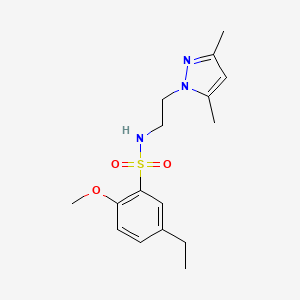
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
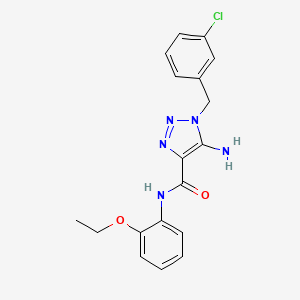
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
